molecular formula C12H21NS B13248187 (2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine

(2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine

Cat. No.: B13248187
M. Wt: 211.37 g/mol
InChI Key: QMRPKBKEEWZQSX-UHFFFAOYSA-N
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Description

(2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine is a tertiary amine featuring a branched alkyl chain (2-ethylbutyl) and a thiophene-containing ethylamine moiety. Its molecular formula is C₁₂H₂₁NS, with a molar mass of 211.37 g/mol.

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

2-ethyl-N-(2-thiophen-2-ylethyl)butan-1-amine

InChI

InChI=1S/C12H21NS/c1-3-11(4-2)10-13-8-7-12-6-5-9-14-12/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3

InChI Key

QMRPKBKEEWZQSX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Bromination-Grignard-Esterification-Ammonolysis Route

This method involves the transformation of thiophene into 2-thiophene ethylamine through a sequence of bromination, Grignard reaction, esterification, and ammonolysis steps.

Step 1: Preparation of 2-Bromothiophene

  • Thiophene is brominated at low temperatures (-10 to 10 °C) in an organic solvent such as glacial acetic acid, ethylene dichloride, toluene, or acetonitrile.
  • Brominating agents include N-bromosuccinimide, pyridine hydrobromide salt, bromine, or hydrogen bromide.
  • The molar ratio of thiophene to brominating agent ranges from 1:2 to 1:3.
  • The reaction is maintained for 2-6 hours, followed by layering, precipitation, and vacuum distillation at 45-47 °C under 1.73 kPa to isolate 2-bromothiophene.

Step 2: Grignard Reaction and Formation of 2-Thiophene Ethanol

  • 2-Bromothiophene reacts with magnesium chips in anhydrous solvents such as ether, n-butyl ether, tetrahydrofuran (THF), or toluene to form the Grignard reagent.
  • Ethylene oxide is added at low temperature (0-20 °C) to generate 2-thiophene ethanol.
  • After reaction completion, acidification with dilute sulfuric acid to pH < 1 is performed.
  • Antioxidants may be added before layering and precipitation.
  • The product is purified by vacuum distillation at 108-110 °C under 1.73 kPa.

Step 3: Esterification and Ammonolysis

  • 2-Thiophene ethanol undergoes esterification, typically forming an ester intermediate.
  • Subsequent ammonolysis converts the ester into 2-thiophene ethylamine.
  • The process is conducted under pressurized ammonia conditions.
  • This route avoids the use of reducing agents and toxic materials, making it suitable for industrial scale-up.
Step Reagents/Conditions Temperature (°C) Solvent(s) Remarks
1 Thiophene + Brominating agent -10 to 10 Glacial acetic acid, toluene, etc. Controlled addition, vacuum distillation
2 2-Bromothiophene + Mg + Ethylene oxide 0 to 20 Ether, THF, toluene Grignard formation, acidification, distillation
3 Esterification + Ammonolysis Elevated pressure Ammonia solution Conversion to ethylamine

This method is documented in patent CN101885720B and emphasizes mild conditions, cost-effectiveness, and environmental safety.

Aziridine Addition and Deprotection Route

An alternative synthesis involves the addition of activated thiophene to an N-protected aziridine, followed by deprotection to yield 2-thiophene ethylamine.

Step 1: Preparation of N-(Protecting Group)-2-Thiophene Ethylamine

  • Thiophene is activated at the 2-position by forming a metal salt (e.g., magnesium bromide, lithium, sodium, zinc salts).
  • The activated thiophene reacts with N-(protecting group)-aziridine in anhydrous, non-protic solvents (e.g., tetrahydrofuran, toluene).
  • The reaction is conducted at temperatures ranging from -60 to 100 °C, with controlled addition of thiophene.
  • After completion, water is added to terminate the reaction.
  • The product is extracted with organic solvents and dried to obtain the protected intermediate.

Step 2: Deprotection and Isolation of 2-Thiophene Ethylamine

  • The protected intermediate undergoes hydrolysis under alkaline conditions.
  • The reaction mixture is extracted with dichloromethane.
  • The pH is adjusted to above 7 using sodium hydroxide solution.
  • Final extraction and drying yield 2-thiophene ethylamine with approximately 80% yield.
Step Reagents/Conditions Temperature (°C) Solvent(s) Remarks
1 Thiophene (activated) + N-(protecting group)-aziridine -60 to 100 Anhydrous non-protic Controlled addition, organic extraction
2 Hydrolysis and alkalization Ambient to reflux Water, dichloromethane Deprotection, pH adjustment, extraction

NMR data confirm the structure of intermediates and final product, supporting purity and identity (e.g., 1H NMR in CDCl3 showing characteristic peaks).

Additional Considerations and Solvent Effects

  • Solvents such as toluene, xylenes, and pyridine are effective in reactions involving ester intermediates, especially for removing water formed during reactions.
  • Reaction temperatures typically range from ambient to 250 °C, but preferred ranges are 100-200 °C for certain coupling reactions.
  • Atmospheric pressure is standard, though variations in pressure can optimize yields.
  • Alkyl substituents such as 2-ethylbutyl groups can be introduced via alkylation of the ethylamine nitrogen, often using alkyl halides under basic conditions.

Comparative Table of Preparation Routes

Feature Bromination-Grignard Route Aziridine Addition Route
Starting Material Thiophene Thiophene + N-(protecting group)-aziridine
Key Intermediate 2-Bromothiophene N-(Protecting group)-2-thiophene ethylamine
Reaction Conditions Low to moderate temperatures, acid/base workup Wide temperature range, anhydrous conditions
Use of Protecting Groups No Yes
Environmental Impact Mild, avoids toxic reagents Mild, avoids reducing agents
Industrial Suitability High High
Yield Moderate to high Approximately 80%
Complexity Multi-step, requires careful control Multi-step, requires protection/deprotection

Summary and Professional Insights

The preparation of (2-Ethylbutyl)[2-(thiophen-2-yl)ethyl]amine hinges on the efficient synthesis of 2-thiophene ethylamine. Two principal methods are prominent:

  • The bromination-Grignard-esterification-ammonolysis sequence offers a robust and scalable industrial route with relatively simple reagents and mild conditions.
  • The aziridine addition and deprotection approach provides a versatile alternative, particularly useful when protecting groups are necessary to control reactivity and selectivity.

Both methods avoid hazardous reagents and conditions, aligning with contemporary green chemistry principles. Selection between these methods depends on available resources, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

(2-Ethylbutyl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares (2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine with structurally related amines containing thiophene or substituted alkyl/aryl groups:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Applications/Activities Reference ID
(2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine C₁₂H₂₁NS 211.37 2-Ethylbutyl, 2-(thiophen-2-yl)ethyl Hypothetical: Receptor modulation N/A
[(1S)-1-(3-Nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine C₁₄H₁₅N₂O₂S 283.35 3-Nitrophenyl, thiophen-2-yl ethyl Quantum chemical modeling
2-(1H-Indol-3-yl)-2-thiophen-2-ylethanamine C₁₄H₁₄N₂S 242.34 Indole, thiophen-2-yl Neuromodulation (structural analog)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₈H₈BrNO₂S 270.13 Acetylthiophene, bromoacetamide Intermediate for bioactive molecules
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine C₁₃H₁₀FN₃S₂ 291.36 Fluorophenyl, thiadiazole-thiophene Anticancer (IC₅₀: 1.28 µg/mL)

Key Observations :

  • Electronic Effects : The thiophene ring contributes π-electron density, which may influence binding to aromatic receptors or enzymes, as seen in benzothiophene acrylonitrile derivatives with anticancer activity .
Spectroscopic and Computational Data
  • IR/NMR : Thiophene C-S and C=C stretching vibrations (~690 cm⁻¹ and 1600 cm⁻¹) are characteristic in related compounds. The 2-ethylbutyl chain would show C-H bending (δ ~1450 cm⁻¹) and methyl deformations .
  • DFT Studies : For [(1S)-1-(3-nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine, computational models predict strong intramolecular charge transfer due to the nitro group, which could be extrapolated to the target compound’s electronic behavior .

Biological Activity

(2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine is a synthetic compound that has garnered attention due to its unique structure, which combines an ethylbutyl side chain with a thiophene ring. This structural combination suggests potential biological activities that could be explored in various fields, including pharmacology and materials science. The molecular formula of this compound is C₁₂H₂₁NS, with a molecular weight of approximately 211.37 g/mol.

The synthesis of (2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine can be achieved through several chemical routes, including condensation reactions and Grignard reactions involving thiophene derivatives. The compound's ability to form salts with acids indicates its potential interactions with biological enzymes and cofactors, which could play a role in its biological activity.

The biological activity of (2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine has been investigated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. The compound's mechanism of action may involve the inhibition of specific biochemical pathways that lead to cell proliferation and inflammation.

Case Studies

  • Anti-inflammatory Activity : Research has shown that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, Schiff base conjugates with 5-fluoroisatin demonstrated significant inhibition of Bovine Serum Albumin denaturation, suggesting their potential as anti-inflammatory agents .
  • Antitumor Activity : A study evaluating the antitumor effects of related compounds reported IC₅₀ values ranging from 23.2 to 49.9 μM against cancer cell lines such as MCF-7. These findings indicate that compounds similar to (2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine may induce apoptosis and cell cycle arrest in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of (2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine suggests that it is a liquid at room temperature with a boiling point around 200-201 °C. Its stability under physiological conditions indicates potential for therapeutic applications.

Interaction Studies

Interaction studies are crucial for understanding how (2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine interacts within biological systems. These studies indicate that the compound can modify cellular functions, potentially through mechanisms involving enzyme inhibition or receptor modulation.

Comparative Analysis

To highlight the uniqueness of (2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(Thiophen-2-yl)ethylamineC₆H₉NSSimpler structure without ethylbutyl side chain
(2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amineC₁₃H₂₂N₂Contains a pyridine ring instead of thiophene
Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amineC₇H₁₂N₂OSFeatures a thiazole ring, differing heterocyclic structure

The presence of both a thiophene ring and an ethylbutyl side chain makes (2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine distinct among these compounds, potentially offering unique biological activities not found in simpler derivatives or those with different heterocycles.

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